molecular formula C21H15N3O5 B4743066 (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B4743066
M. Wt: 389.4 g/mol
InChI Key: DLHRTEIBJAYNDU-QINSGFPZSA-N
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Description

(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a nitrophenyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyaniline with 5-(4-nitrophenyl)furan-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted enamides or furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential pharmacological activities are investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and nitrophenyl group may participate in binding interactions, while the furan ring can influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enamide
  • (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide
  • (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide

Uniqueness

The uniqueness of (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide lies in its specific combination of functional groups and structural features. The presence of both a cyano group and a nitrophenyl group attached to a furan ring provides distinct chemical reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c1-28-18-8-4-16(5-9-18)23-21(25)15(13-22)12-19-10-11-20(29-19)14-2-6-17(7-3-14)24(26)27/h2-12H,1H3,(H,23,25)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHRTEIBJAYNDU-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
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(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
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(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
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(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
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(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
Reactant of Route 6
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(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

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